molecular formula C11H19NO4S B8665934 2-[(Methanesulfonyl)amino]cyclohexyl 2-methylprop-2-enoate CAS No. 820972-41-6

2-[(Methanesulfonyl)amino]cyclohexyl 2-methylprop-2-enoate

Cat. No. B8665934
CAS RN: 820972-41-6
M. Wt: 261.34 g/mol
InChI Key: ZFUKOGPYAZAKOZ-UHFFFAOYSA-N
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Description

2-[(Methanesulfonyl)amino]cyclohexyl 2-methylprop-2-enoate is a useful research compound. Its molecular formula is C11H19NO4S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(Methanesulfonyl)amino]cyclohexyl 2-methylprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Methanesulfonyl)amino]cyclohexyl 2-methylprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

820972-41-6

Product Name

2-[(Methanesulfonyl)amino]cyclohexyl 2-methylprop-2-enoate

Molecular Formula

C11H19NO4S

Molecular Weight

261.34 g/mol

IUPAC Name

[2-(methanesulfonamido)cyclohexyl] 2-methylprop-2-enoate

InChI

InChI=1S/C11H19NO4S/c1-8(2)11(13)16-10-7-5-4-6-9(10)12-17(3,14)15/h9-10,12H,1,4-7H2,2-3H3

InChI Key

ZFUKOGPYAZAKOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1CCCCC1NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, a mixture of 108 g of 1,2-epoxycyclohexane, 95.1 g of methanesulfonamide, 11.2 g of t-butoxypotassium, and 1,000 g of tetrahydrofuran was heated under reflux for 100 hours. The reaction solution was neutralized with hydrochloric acid and then subjected to conventional aqueous work-up. Purification by column chromatography yielded an alcohol compound, 2-[(methylsulfonyl)amino]cyclohexanol. In a nitrogen atmosphere, the alcohol compound was combined with 111 g of triethylamine and 2,000 g of acetonitrile, to which 105 g of methacryloyl chloride was added dropwise at −20° C. The mixture was gradually warmed to room temperature and then stirred for 10 hours. The reaction mixture was subjected to conventional aqueous work-up and purified by column chromatography, obtaining 165 g of 2-[(methylsulfonyl)amino]-cyclohexyl methacrylate. The yield was 63% based on the methanesulfonamide.
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